Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H16N2O3 . The molecular weight of this compound is 260.29 .Scientific Research Applications
Crystal Packing and Interactions
N⋯π and O⋯π Interactions : A study by Zhang, Wu, and Zhang (2011) highlights the utilization of rare N⋯π and O⋯π interactions in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, forming a simple 1-D double-column. This emphasizes the non-hydrogen bonding interactions in the crystal structure of the compound (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction : Another study by the same authors in 2012 discovered an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, elucidated through ab initio computations. This study expands our understanding of nontraditional intermolecular interactions (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Structural Analysis
Synthesis and Characterization : Johnson et al. (2006) synthesized and characterized a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, detailing its crystal structure and spectral properties. This study contributes to the knowledge of synthesis techniques and the structural properties of similar compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Novel Synthesis Approaches : Harisha et al. (2015) reported a new synthesis method for a COMT inhibitor, entacapone, using a precursor related to ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate. This approach highlights the versatility of such compounds in synthesizing pharmacologically important agents (Harisha et al., 2015).
Applications in Heterocyclic Synthesis
- Preparation of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, in synthesizing various heterocyclic systems. This study showcases the potential of these compounds in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Psychotropic Activity Study
- Synthesis and Psychotropic Activity : Grigoryan et al. (2011) conducted a study on the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, and its application in psychotropic activity. This research adds to the understanding of the psychotropic properties of such compounds (Grigoryan, Tarzyan, Markosyan, Paronikyan, & Sukasyan, 2011).
Safety and Hazards
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is intended for research use only and is not intended for diagnostic or therapeutic use . The buyer assumes responsibility to confirm product identity and/or purity . For safety and handling, it is recommended to refer to its Material Safety Data Sheet (MSDS).
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWFKMEKDOMQY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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